Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Mode of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
The biochemical pathways affected by “Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate” are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “this compound” is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-cyclopentylacetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.
Attachment of the Cyclopentylacetamido Group: This step involves the acylation of the piperidine ring with cyclopentylacetic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Esterification: Using continuous flow reactors to ensure efficient mixing and reaction control.
Automated Acylation Processes: Employing automated systems to handle the acylation step, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester and amide groups.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its structural features.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its amide functionality.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing physiological processes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological conditions.
Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: Shares the piperidine ring and ester functionality but lacks the cyclopentylacetamido group.
Cyclopentylacetic acid derivatives: Similar in having the cyclopentyl group but differ in the rest of the structure.
Uniqueness
Structural Complexity: The combination of the piperidine ring, ester, and cyclopentylacetamido groups makes it unique.
Bioactivity: Its specific structural features contribute to its unique bioactivity profile, distinguishing it from simpler analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
methyl 4-[[(2-cyclopentylacetyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-20-15(19)17-8-6-13(7-9-17)11-16-14(18)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUVPFIOLZQDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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